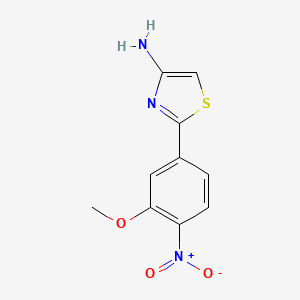

2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine

Description

Significance of the Thiazole (B1198619) Scaffold in Medicinal Chemistry and Drug Discovery

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry, owing to its presence in a multitude of natural products and synthetic molecules with a vast array of pharmacological activities. researchgate.netbohrium.combenthamdirect.com Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a wide range of biological targets, making it a cornerstone in the design of new therapeutic agents. researchgate.net

The thiazole nucleus is a fundamental component of numerous clinically approved drugs, demonstrating its versatility and acceptance in medicine. researchgate.netnih.gov For instance, it is found in the vitamin B1 (thiamine), which is essential for neurological function. nih.gov Synthetic derivatives are present in drugs such as the antiretroviral Ritonavir, the antifungal Ravuconazole, and the anti-inflammatory Meloxicam. bohrium.comnih.gov Furthermore, thiazole-containing compounds like Dasatinib and Dabrafenib are used in cancer therapy. nih.govnih.gov

The broad spectrum of biological activities associated with thiazole derivatives is remarkable. Researchers have successfully developed thiazole-based compounds with potent antimicrobial, anticancer, anti-inflammatory, antiviral, antidiabetic, and antioxidant properties. benthamdirect.comnih.govnih.gov This wide-ranging bioactivity has driven continuous research into modifying the thiazole core at various positions to generate novel compounds with enhanced potency and specificity. researchgate.netnih.gov The development of new thiazole derivatives is also seen as a promising strategy to combat the growing issue of antimicrobial resistance. researchgate.net

Table 1: Examples of Biological Activities of Thiazole Derivatives

Biological Activity Example Compounds/Derivatives Reference Anticancer Dasatinib, Dabrafenib, Tiazofurin, Ixabepilone [4, 6, 7] Antimicrobial / Antibacterial Sulfathiazole, Myxothiazol, Penicillins [1, 4] Antiviral Ritonavir [3, 4] Anti-inflammatory Meloxicam benthamdirect.com Antifungal Abafungin, Ravuconazole [3, 4] Antioxidant 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives [13, 23]

Rationale for Investigating 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine and its Structural Analogs

The specific interest in this compound stems from the predictable and often synergistic biological effects of its constituent parts. The investigation into this molecule and its analogs is a logical step in the exploration of new chemical space for drug discovery, driven by structure-activity relationships observed in similar compounds.

The core structure is a 2-aminothiazole (B372263) . This moiety is a well-known pharmacophore present in numerous biologically active compounds. mdpi.com For example, N,4-diaryl-1,3-thiazole-2-amines have been synthesized and evaluated as potent tubulin inhibitors with significant antiproliferative activity against human cancer cell lines. nih.gov

The phenyl ring attached to the thiazole is substituted with two key functional groups: a nitro group (-NO₂) and a methoxy (B1213986) group (-OCH₃).

The nitro group is a strong electron-withdrawing group. Its presence on the phenyl ring of a thiazole derivative has been shown to be a critical feature for certain biological activities. For instance, a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were found to be selective inhibitors of human monoamine oxidase B (hMAO-B), a target for treating neurodegenerative disorders like Parkinson's disease. researchgate.net In other studies, the nitro group has been associated with potent anticancer and antimicrobial effects. mdpi.com

The methoxy group is an electron-donating group. Its inclusion in phenylthiazole structures has been linked to enhanced biological efficacy in several contexts. In one study, the presence of a methoxy group on the phenyl ring of a 2-aminothiazole derivative was shown to improve its ability to inhibit corrosion, suggesting strong adsorption properties. researchgate.net In the context of anticancer research, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine was identified as a potent inhibitor of tubulin polymerization. nih.gov The position of the methoxy group is also crucial; for example, compounds with 3,4,5-trimethoxy substitutions on the phenyl ring are known to be potent anticancer agents. nih.govnih.gov

Therefore, the rationale for synthesizing and evaluating this compound is based on the hypothesis that combining the privileged 2-aminothiazole scaffold with a phenyl ring bearing both an electron-withdrawing nitro group and an electron-donating methoxy group could lead to novel compounds with unique and potentially potent biological activities, particularly in areas like anticancer or neuropharmacological research. The interplay between these functional groups offers a rich field for structure-activity relationship studies.

Table 2: Structural Analogs and Their Reported Activities

Compound Name Key Structural Features Reported Biological/Chemical Activity Reference This compound 2-aminothiazole with 3-methoxy-4-nitrophenyl substituent Subject of proposed investigation N/A 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives Thiazole with 3-nitrophenyl substituent Selective hMAO-B inhibitors, antioxidants [13, 23] N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine 2-aminothiazole with methoxy-substituted phenyl rings Antiproliferative, tubulin polymerization inhibitor nih.gov 2-amino-4-(4-methoxyphenyl)-thiazole 2-aminothiazole with 4-methoxyphenyl (B3050149) substituent Corrosion inhibitor for mild steel 4-(4-Nitrophenyl)-1,3-thiazol-2-amine 2-aminothiazole with 4-nitrophenyl substituent Antiproliferative, disrupts microtubule assembly 4-(3,4,5-trimethoxyphenyl)thiazole derivatives Thiazole with trimethoxyphenyl substituent Potent antiproliferative agents

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxy-4-nitrophenyl)-1,3-thiazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3S/c1-16-8-4-6(2-3-7(8)13(14)15)10-12-9(11)5-17-10/h2-5H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZYRMMYVFXVEDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=NC(=CS2)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Biological Investigations of 2 3 Methoxy 4 Nitrophenyl Thiazol 4 Amine and Its Analogs

In Vitro Anti-proliferative and Cytotoxic Activities in Cancer Cell Lines

Analogs of 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine have demonstrated notable anti-proliferative and cytotoxic effects across a variety of human cancer cell lines. The thiazole (B1198619) nucleus is a key scaffold in the design of compounds with potent anticancer properties. researchgate.netnih.govdntb.gov.ua

A range of thiazole, thiadiazole, and other related heterocyclic derivatives featuring methoxyphenyl and nitrophenyl substituents have been evaluated for their anticancer efficacy. For instance, a study on 1,3,4-thiadiazole (B1197879) derivatives with a 3-methoxyphenyl (B12655295) substituent showed that while the tested compounds had weak activity against MCF-7 (breast cancer) and MDA-MB-231 (breast cancer) cell lines, one analog, SCT-4, reduced MCF-7 cell viability to 74% at a 100 µM concentration. nih.gov Another series of novel thiazole derivatives demonstrated significant antiproliferative activity against MCF-7 and HepG2 (liver cancer) cell lines, with one compound, 4c, showing IC₅₀ values of 2.57 µM and 7.26 µM, respectively, which were more potent than the standard drug Staurosporine. mdpi.com

Similarly, the anti-proliferative activity of a thiazole derivative, [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazol-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide, was tested against several tumor cell lines. It was most effective against leukemia cells (HL-60 and Jurkat) with IC₅₀ values of 7.5 µg/mL and 8.9 μg/mL, respectively, and also showed activity against HepG2 and MCF-7 cells. dmed.org.ua In another study, nitrophenyl-isothiazolone analogs were investigated for their cytotoxicity against liver cancer cells. The compound 2-(4-nitrophenyl)isothiazol-3(2H)-one (IsoB) showed potent cytotoxic effects against Huh7 liver cancer cells, with CC₅₀ values decreasing from 19.3 µM at 24 hours to 16.2 µM at 72 hours. nih.gov

Furthermore, thiopyran analogs have been assessed for their effects on HCT-15 colon cancer and MCF-7 breast cancer cells. nih.gov Cytokinine derivatives also showed antiproliferative activity against these two cell lines. unimi.it

| Compound/Analog Class | Cell Line | Activity (IC₅₀/CC₅₀) | Source |

|---|---|---|---|

| Thiazole derivative 4c | MCF-7 (Breast) | 2.57 µM | mdpi.com |

| Thiazole derivative 4c | HepG2 (Liver) | 7.26 µM | mdpi.com |

| [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide | HL-60 (Leukemia) | 7.5 µg/mL | dmed.org.ua |

| [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide | Jurkat (Leukemia) | 8.9 µg/mL | dmed.org.ua |

| 2-(4-Nitrophenyl)isothiazol-3(2H)-one (IsoB) | Huh7 (Liver) | 16.2 µM (at 72h) | nih.gov |

| 1,3,4-Thiadiazole-thiosemicarbazide derivative 3 | C6 (Glioma) | 22.00 µg/mL | turkjps.org |

| 1,3,4-Thiadiazole-thiosemicarbazide derivative 4 | C6 (Glioma) | 18.50 µg/mL | turkjps.org |

| Thiohydantoin-triazole hybrid 9b | MCF-7 (Breast) | 7.85 µM | researchgate.net |

| Thiohydantoin-triazole hybrid 9b | HepG2 (Liver) | 10.30 µM | researchgate.net |

| Thiohydantoin-triazole hybrid 9b | HT-29 (Colon) | 13.73 µM | researchgate.net |

The anticancer effects of thiazole-containing compounds are often attributed to their ability to induce programmed cell death (apoptosis) and interfere with the normal progression of the cell cycle. nih.govnih.gov For example, certain novel thiazole derivatives have been found to induce apoptosis and cause cell cycle arrest in cancer cells. mdpi.comnih.gov

One study on a thiazole derivative, compound 4c, demonstrated that it induced cell cycle arrest at the G1/S phase in MCF-7 cells. This was accompanied by a significant increase in the pre-G1 phase cell population (37.36%), which is indicative of apoptosis. mdpi.com Further analysis confirmed this, showing a substantial rise in both early (22.39%) and late (9.51%) apoptotic cells compared to untreated controls. mdpi.com The mechanism was partly linked to the inhibition of cyclin-dependent kinase 2 (CDK2) and the anti-apoptotic protein Bcl-2. mdpi.com

Similarly, research on new tetrahydroisoquinolines containing a 2-nitrophenyl group revealed that a lead compound, compound 3, induced apoptosis in HEGP2 liver cancer cells by 50-fold and caused cell cycle arrest in the G2/M phase. researchgate.net Another investigation into 1,3,4-thiadiazole derivatives found that compounds 3 and 8 induced both apoptosis and cell cycle arrest in C6 glioma cells, which was linked to the inhibition of the Akt signaling pathway. turkjps.org Benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have also been shown to effectively suppress cell cycle progression and induce apoptosis in various cancer cell lines. nih.gov

Antimicrobial Efficacy

In addition to their anticancer properties, 2-aminothiazole (B372263) derivatives and related heterocyclic systems have been investigated for their broad-spectrum antimicrobial activity. nih.govsapub.org The thiazole scaffold is a component of several clinically used antimicrobial agents. researchgate.netbiointerfaceresearch.com

Thiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, a property attributed to their amphiphilic character which allows them to penetrate bacterial cell membranes. mdpi.com A series of 2,4-disubstituted 1,3-thiazole analogs with nitro groups on the phenyl substituent showed activity against Bacillus subtilis and E. coli. mdpi.com

In one study, newly synthesized 2-aminothiazole derivatives showed good antibacterial activity, in some cases better than the standard drugs ampicillin (B1664943) and streptomycin. informahealthcare.com Another study synthesized a series of amides from 2-amino-4-(4-nitrophenyl)thiazole. While many derivatives were tested, compound 8f showed moderate activity against two types of Gram-positive bacteria. researchgate.net The isosteric replacement of 2-aminothiazole with 2-aminooxazole in certain structures has been shown to improve antibacterial properties, likely due to increased hydrophilicity and better penetration through microbial membranes. mdpi.com

| Compound/Analog Class | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| Piperazinyl 2-aminothiazole derivative 121d | S. aureus | 2-128 µM | nih.gov |

| Piperazinyl 2-aminothiazole derivative 121d | E. coli | 2-128 µM | nih.gov |

| Chlorophenyl thiazole derivative 33h | Staphylococcus saprophyticus | 2 µg/mL | nih.gov |

| Thiazolyl-pyrazolinyl-triazolyl-thiadiazole 15 | E. coli | 5-10 µg/mL | nih.gov |

| Thiazolyl-pyrazolinyl-triazolyl-thiadiazole 15 | S. aureus | 5-10 µg/mL | nih.gov |

| Pyrazolinyl-thiazole derivative 56 | S. aureus | 8-16 µg/mL | nih.gov |

| Pyrazolinyl-thiazole derivative 56 | E. coli | 8-16 µg/mL | nih.gov |

The development of new antifungal agents is critical due to increasing resistance. Azoles, including triazoles and thiazoles, are a major class of antifungal drugs that work by inhibiting ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane. frontiersin.orgwikipedia.org

Several studies have highlighted the potential of thiazole and triazole analogs against pathogenic fungi, particularly Candida species. A novel agent, (4-phenyl-1,3-thiazol-2-yl) hydrazine, demonstrated high-efficiency, broad-spectrum antifungal activity, with a minimum inhibitory concentration (MIC) against pathogenic fungi ranging from 0.0625-4 μg/ml. frontiersin.org This compound was also shown to inhibit the formation of C. albicans biofilms. frontiersin.org Thiazolylhydrazone derivatives have also shown promising antifungal activity against various Candida species with MIC values as low as 0.125 µg/mL and have demonstrated efficacy in a murine model of oral candidiasis. nih.gov

Furthermore, studies on 1,3,4-thiadiazole derivatives revealed that they possess significant antifungal activity against Candida albicans, with some analogs showing higher potency than reference drugs. nih.govsemanticscholar.org The antifungal efficacy of triazole derivatives has also been well-documented, with novel compounds showing higher activity against fluconazole-susceptible and resistant Candida isolates. nih.govresearchgate.net

Nitro-containing heterocyclic compounds have become crucial in the fight against tuberculosis (TB), with several candidates showing potent activity against Mycobacterium tuberculosis (Mtb). nih.govnih.gov The thiazole scaffold is among the heterocyclic systems that have been extensively explored for anti-TB drug development. juniperpublishers.com

Research into amides derived from 2-amino-4-(4-nitrophenyl)thiazole showed that the synthesized compounds exhibited moderate to good activity against the Mtb H37Rv strain. researchgate.net Another study highlighted that bromine-containing thiazole compounds demonstrated superior activity compared to their nitro-substituted counterparts against Mtb. juniperpublishers.com The development of nitro-heterocyclic compounds remains a key strategy, as they can target essential cellular processes in Mtb, including cell wall biogenesis and respiration. nih.gov Natural products containing fused-nitrogen heterocycles have also shown excellent antitubercular activity and offer novel chemical scaffolds for drug discovery. mdpi.com

Enzyme Inhibition and Molecular Modulatory Effects

The thiazole scaffold is a key feature in many biologically active compounds, enabling a diverse range of interactions with various enzymes and molecular targets. Analogs of this compound have been investigated for their ability to inhibit several key enzymes implicated in human disease.

Monoamine Oxidase (MAO) Isoform Inhibition (MAO-A, MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurological disorders like Parkinson's disease and depression. chemrxiv.org A series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, which are structural analogs of the core compound, were designed and assessed for their inhibitory effects on human MAO-A and MAO-B isoforms. The research demonstrated that the hydrazothiazole nucleus, particularly with a meta-nitro phenyl group at the C4 position of the thiazole ring, is a significant pharmacophoric element for achieving selective and reversible inhibition of human MAO-B.

The findings from these studies indicate that while many derivatives were synthesized, certain compounds displayed notable selectivity for the MAO-B isoform over the MAO-A isoform. This selectivity is a desirable trait for potential therapeutic agents targeting neurodegenerative diseases.

Kinase Inhibition (e.g., Cyclin-Dependent Kinase 2 (CDK2), Tyrosine Kinase Receptors)

Kinases are a large family of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of cancer. Consequently, kinase inhibitors are a major focus of drug development. Thiazole-containing compounds have been extensively studied as kinase inhibitors.

Novel thiazolone and fused thiazolthione derivatives have been synthesized and evaluated for their inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. jst.go.jpnih.gov These compounds demonstrated potent inhibitory effects on the CDK2/cyclin A2 complex, with IC₅₀ values in the nanomolar range. jst.go.jpnih.gov For instance, certain thiazolopyrazole and thiazolopyrimidine derivatives showed the highest potency, with IC₅₀ values as low as 105.39 nM. jst.go.jpnih.gov

Furthermore, other analogs, such as 4-thiazol-2-anilinopyrimidine derivatives, have been identified as highly active inhibitors of CDK9, another crucial cell cycle kinase. acs.org One of the most selective compounds in a studied series inhibited CDK9 with an IC₅₀ of 7 nM and displayed over 80-fold selectivity against CDK2. acs.org The structural basis for this high affinity and selectivity has been elucidated through X-ray crystallography, revealing key binding interactions within the kinase domain. acs.org Thiazole derivatives have also shown inhibitory activity against other kinases, such as B-RAFV600E and Casein Kinase 2 (CK2), with some compounds exhibiting IC₅₀ values in the nanomolar and sub-micromolar ranges, respectively. nih.gov

| Compound Series | Target Kinase | Reported Potency (IC₅₀) | Reference |

|---|---|---|---|

| Thiazolone/Thiazolthione Derivatives | CDK2/cyclin A2 | 105.39 nM - 742.78 nM | nih.gov |

| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | CDK9 | 7 nM (for compound 12u) | acs.org |

| 1,3-Thiazole-5-carboxylic acid derivatives | CK2 | 0.4 µM | nih.gov |

| Thiazole derivatives with phenyl sulfonyl group | B-RAFV600E | 23.1 nM | nih.gov |

Tubulin Polymerization Inhibition

Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drugs. nih.gov A significant number of thiazole-based compounds have been developed as inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site.

A series of 2,4-disubstituted thiazole derivatives were synthesized and found to have potent antiproliferative activity by inhibiting tubulin assembly. nih.gov Several of these compounds exhibited IC₅₀ values for tubulin polymerization that were superior to the reference drug combretastatin (B1194345) A-4 (CA-4). nih.gov For example, compounds designated as 5c, 7c, and 9a showed remarkable inhibition with IC₅₀ values of 2.95 µM, 2.00 µM, and 2.38 µM, respectively, compared to 2.96 µM for CA-4. nih.gov Similarly, novel thiazole-naphthalene derivatives have been investigated, with one of the most active compounds, 5b, inhibiting tubulin polymerization with an IC₅₀ value of 3.3 µM, which was more potent than the standard drug colchicine (IC₅₀ = 9.1 μM). nih.gov Thiazole-based chalcones and thiazol-5(4H)-ones have also been identified as potent inhibitors, with IC₅₀ values in the low micromolar and even nanomolar range. mdpi.comrsc.org

| Compound Series | Tubulin Polymerization IC₅₀ (µM) | Reference Compound (IC₅₀, µM) | Reference |

|---|---|---|---|

| 2,4-Disubstituted Thiazole (Compound 7c) | 2.00 ± 0.12 | Combretastatin A-4 (2.96 ± 0.18) | nih.gov |

| Thiazole-Naphthalene Derivative (Compound 5b) | 3.3 | Colchicine (9.1) | nih.gov |

| Thiazole-based Chalcone (Compound 2e) | 7.78 | Combretastatin-A4 (4.93) | mdpi.com |

| Thiazol-5(4H)-one (Compound 4f) | 0.00933 (9.33 nM) | Colchicine (0.01065) | rsc.org |

Other Molecular Target Interactions (e.g., Lanosterol (B1674476) C14α-demethylase)

Lanosterol 14α-demethylase (CYP51) is a crucial cytochrome P450 enzyme involved in the biosynthesis of ergosterol in fungi and cholesterol in mammals. It is the primary target for azole antifungal drugs. nih.gov Research has shown that thiazole-containing scaffolds can also interact with and inhibit this enzyme.

A series of imidazole-thiazole coupled derivatives were synthesized and evaluated for antifungal activity. researchgate.net Molecular docking studies and ergosterol quantification assays revealed that the most potent compounds likely act by inhibiting lanosterol 14α-demethylase, showing a high spontaneous binding ability to the enzyme's active site. researchgate.net Similarly, a series of thiazolyl-oxadiazole derivatives were designed and studied through molecular docking as potential inhibitors of this enzyme. researchgate.net These studies aim to identify key structural features that could enhance the activity of new antifungal agents targeting lanosterol 14α-demethylase. researchgate.net

Antioxidant Properties and Reactive Oxygen Species Scavenging Potential

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals. Various thiazole derivatives have demonstrated significant antioxidant and radical scavenging capabilities in preclinical assays.

The antioxidant potential of these compounds is often evaluated using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govmdpi.com Studies on phenolic thiazoles have shown that compounds containing catechol (3,4-dihydroxyphenyl) or resorcinol (B1680541) (1,3-dihydroxyphenyl) moieties exhibit potent activity. nih.govnih.govmdpi.com For example, a catechol hydrazinyl-thiazole (CHT) derivative was found to have a much stronger scavenging activity against the DPPH radical than standard antioxidants. mdpi.com Similarly, other phenolic thiazoles demonstrated lower IC₅₀ values (indicating higher potency) in ABTS assays than the reference compound, ascorbic acid. nih.gov The antioxidant activity is often attributed to the hydrogen-donating ability of the phenolic hydroxyl groups attached to the core structure. mdpi.com

| Compound Series | Assay | Key Finding | Reference |

|---|---|---|---|

| Phenolic Thiazoles | ABTS Radical Scavenging | Several compounds showed lower IC₅₀ values (higher activity) than ascorbic acid. | nih.gov |

| Catechol Hydrazinyl-Thiazole (CHT) | DPPH Radical Scavenging | Demonstrated much stronger scavenging activity than reference antioxidants. | mdpi.com |

| N-Methyl Substituted Thiazole-Derived Polyphenols | DPPH & ABTS Assays | Two compounds exhibited significantly enhanced antioxidant activity compared to ascorbic acid and Trolox. | mdpi.com |

| Thiazolyl–Catechol Compounds | DPPH, ABTS, Electron Transfer | Compounds showed notable antioxidant potential across multiple assays. | nih.gov |

Anti-inflammatory Activity in Preclinical Models

Inflammation is a protective biological response, but chronic inflammation contributes to the pathogenesis of many diseases. The anti-inflammatory potential of thiazole derivatives has been evaluated in various preclinical models, most commonly the carrageenan-induced paw edema model in rats. nih.govwisdomlib.orgnih.gov This model assesses the ability of a compound to reduce acute inflammation.

Studies have shown that various thiazole derivatives can significantly suppress paw edema formation. nih.govwisdomlib.org In one study, nitro-substituted thiazole derivatives were found to perform better than the standard drug Nimesulide in reducing paw volume at multiple time points after carrageenan injection. wisdomlib.org Another study on 4-arylthiazole acetic acid and 2-aminothiazole derivatives identified compounds that strongly suppressed paw edema. nih.gov For example, compound 2i, a methanesulfonamide (B31651) derivative of a 3,4-diaryl-2-imino-4-thiazoline, exhibited 34.7% anti-inflammatory activity, which was comparable to the standard drug phenylbutazone (B1037) (37% activity) at the same dose.

Structure Activity Relationship Sar and Pharmacophore Analysis

Influence of Substituents on the Thiazole (B1198619) Ring and Peripheral Moieties on Biological Activity

Role of the Methoxy (B1213986) Group in Enhancing or Modulating Activity

The methoxy (-OCH₃) group, an electron-donating substituent, can significantly modulate the biological activity of a compound through electronic and steric effects, as well as by influencing its metabolic stability. mdpi.com In the context of phenylthiazole derivatives, the position of the methoxy group on the phenyl ring is critical.

Studies on various heterocyclic compounds have shown that methoxy substitution can have varied effects. For instance, in a series of benzenesulphonohydrazones, compounds substituted with a methoxy group in the phenyl ring effectively inhibited the viability of 769-P renal cancer cells. nih.gov Specifically, a compound with two methoxy groups on the phenyl ring was found to be highly active against this cell line. nih.gov In another study on N-benzimidazole-derived carboxamides, a derivative bearing both hydroxy and methoxy groups on the phenyl ring showed the most potent antibacterial activity against E. faecalis. mdpi.com

The position of the methoxy group is also a key factor. A study on 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo nih.govnih.govthiazepines showed that a methoxy group at the meta or para position of the 2-phenyl ring resulted in moderate activity against α-glucosidase but significantly reduced activity against α-amylase. nih.gov For 4-(4-methoxyphenyl)-2-aminothiazole derivatives, the methoxy group at the para position of the phenyl ring was found to be important for their antagonist activity at human adenosine (B11128) A₃ receptors. nih.gov The analysis of antimicrobial activity in a series of 2,4-disubstituted thiazoles indicated that the presence of an -OCH₃ group at the para position of the phenyl group improved the activity. researchgate.net

The following table summarizes the effect of methoxy substitution on the biological activity of some related heterocyclic compounds.

| Compound Class | Substitution | Biological Activity | Reference |

| Benzenesulphonohydrazones | Methoxy group on phenyl ring | Inhibition of 769-P renal cancer cells | nih.gov |

| N-Benzimidazole-derived carboxamides | Hydroxy and methoxy groups on phenyl ring | Potent antibacterial activity against E. faecalis | mdpi.com |

| 2-Aryl-4-(4-bromo-2-hydroxyphenyl)benzo nih.govnih.govthiazepines | Methoxy group at meta or para position of 2-phenyl ring | Moderate α-glucosidase inhibition, reduced α-amylase inhibition | nih.gov |

| 4-Phenyl-2-aminothiazoles | Methoxy group at para position of phenyl ring | Adenosine A₃ receptor antagonist activity | nih.gov |

| 2,4-Disubstituted thiazoles | OCH₃ group at para position of phenyl ring | Improved antimicrobial activity | researchgate.net |

Role of the Nitro Group in Structure-Activity Relationships

The nitro (NO₂) group is a strong electron-withdrawing group that can significantly influence a molecule's electronic properties, polarity, and potential for biological interactions. nih.govsvedbergopen.com In many classes of compounds, the presence of a nitro group is associated with enhanced biological activity. nih.gov

For thiazole derivatives, the nitro group on the phenyl ring has been shown to be a key feature for various biological activities. In a study of thiazolyl hydrazone derivatives, compounds with a nitro-substituted phenyl ring displayed notable anticandidal and anticancer activities. nih.gov The mechanism of action for some nitro-containing antimicrobials involves the reduction of the nitro group to produce toxic intermediates that can damage cellular components like DNA. nih.gov This bio-reductive metabolism can turn nitroaromatic compounds into prodrugs of reactive nitrogen species. svedbergopen.com

The position of the nitro group is also crucial. In a series of chalcones, the position of the nitro group was found to play an important role in their anti-inflammatory and vasorelaxant activities. mdpi.com A study on 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives highlighted them as a significant pharmacophore for the inhibition of monoamine oxidase B (MAO-B), a target for neurodegenerative diseases. nih.gov Furthermore, research on 4-hydroxy-1,3-thiazole-based fluorophores showed that nitro groups, which typically quench fluorescence, can be part of a system that exhibits significant quantum yields, with the positioning of the nitro and methoxy groups influencing the photophysical properties. bohrium.com A review of synthetic 2-aminothiazole (B372263) compounds noted that those containing a nitro group at the para position of a phenyl ring exhibited very good antibacterial and antifungal activity. nih.govmdpi.com

The table below presents findings on the role of the nitro group in the biological activity of various compounds.

| Compound Class | Substitution | Biological Activity | Reference |

| Thiazolyl hydrazones | Nitro-substituted phenyl ring | Anticandidal and anticancer activity | nih.gov |

| Chalcones | Nitro group at various positions | Modulated anti-inflammatory and vasorelaxant activities | mdpi.com |

| 4-(3-Nitrophenyl)thiazol-2-ylhydrazones | meta-nitro phenyl substituent | MAO-B inhibition | nih.gov |

| 2-Amino-4-phenyl thiazoles | Nitro group at para position | Good antibacterial and antifungal activity | nih.govmdpi.com |

Impact of Amino Functionality on Biological Profiles

The 2-aminothiazole moiety is a prominent scaffold in medicinal chemistry, present in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.net The amino group at the 2-position is a key pharmacophoric feature that can participate in hydrogen bonding and other interactions with biological targets.

The reactivity of the amino group allows for a variety of structural modifications, which can fine-tune the biological profile of the molecule. For example, acylation of the 2-amino group can lead to derivatives with altered potency and selectivity. nih.govmdpi.com In a study on 2-aminothiazole derivatives, the introduction of a 3-propanamido function at the 2-amino position resulted in improved anticancer activity compared to an acetamido moiety. nih.gov This suggests that the length and nature of the acyl chain are important for activity. However, in some cases, substitution on the 2-amino group can be detrimental. For instance, the introduction of a chlorine atom or a dialkyl group on the 2-amino group of certain thiazole derivatives led to a significant decrease in antitumor activity. nih.gov

The amino group can also be a site for the introduction of other functionalities. The synthesis of Schiff bases by reacting the 2-amino group with various aldehydes is a common strategy to generate new derivatives with potentially enhanced biological activities. nih.govmdpi.com

Effects of Other Aryl and Heteroaryl Substituents on Potency and Selectivity

The nature of the aryl or heteroaryl substituent at the 4-position of the 2-aminothiazole ring, or as part of the substituent at the 2-position, can have a profound impact on the biological activity. The electronic properties, size, and lipophilicity of these substituents are all critical factors.

In a series of 2,4-disubstituted thiazoles, it was found that para-halogen-substituted phenyl groups attached to the thiazole ring were important for anticonvulsant activity. nih.gov Another study on thiazolyl hydrazone derivatives showed that a 4-fluorophenyl or 4-methoxyphenyl (B3050149) group at the 4-position of the thiazole ring influenced the anticandidal activity. nih.gov The replacement of a phenyl ring with a different aromatic or heteroaromatic system can also lead to significant changes in activity. For example, the incorporation of a furan (B31954) ring in some thiazolyl hydrazones was a key feature of their design. nih.gov

A review on 2-aminothiazole-based compounds highlighted that the condensation of 2-amino-4-phenylthiazole (B127512) with different aromatic aldehydes produced a range of Schiff bases with varying antimicrobial activities. nih.govmdpi.com In another example, the preparation of compounds from a 2-amino-4-(2-pyridyl)thiazole derivative led to amides with specific biological profiles. nih.govmdpi.com The structure-activity relationship of some tri-substituted thiazoles revealed that a hydrophobic substituent at the C2 position was a prerequisite for anti-tubercular activity. nih.gov

The following table illustrates the effects of different aryl and heteroaryl substituents on the biological activity of thiazole derivatives.

| Thiazole Scaffold | Substituent(s) | Biological Activity | Reference |

| 2,4-Disubstituted thiazoles | para-halogen-substituted phenyl at C4 | Anticonvulsant activity | nih.gov |

| Thiazolyl hydrazones | 4-fluorophenyl or 4-methoxyphenyl at C4 | Anticandidal activity | nih.gov |

| Tri-substituted thiazoles | Hydrophobic substituent at C2 | Anti-tubercular activity | nih.gov |

| 2-Amino-4-phenylthiazole derivatives | Varied aromatic aldehydes forming Schiff bases | Antimicrobial activity | nih.govmdpi.com |

Conformational Analysis and Stereochemical Impact on Biological Recognition

Stereochemistry can also play a pivotal role. Although 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine does not have a chiral center, the introduction of chiral substituents on the thiazole ring or its peripheral moieties could lead to stereoisomers with different biological activities. The differential interaction of enantiomers with a chiral biological target is a well-established principle in pharmacology. For instance, in a study of adenosine A₃ receptor antagonists, the spatial arrangement of substituents on the thiazole ring was crucial for binding affinity and selectivity. nih.gov The docking studies showed specific hydrophobic and hydrogen-bonding interactions that were dependent on the three-dimensional structure of the ligand. nih.gov Therefore, even in the absence of a chiral center in the parent molecule, the potential for creating stereoisomers through derivatization is an important consideration in the design of new, more potent, and selective analogs.

Computational and Molecular Modeling Studies of this compound Remain Undocumented in Public Scientific Literature

Following a comprehensive review of published scientific literature and chemical databases, it has been determined that specific computational chemistry and molecular modeling studies for the compound This compound are not available in the public domain. Extensive searches for research detailing molecular docking investigations or quantum chemical calculations for this exact molecule did not yield any specific results.

While the methodologies outlined in the query—such as molecular docking, Density Functional Theory (DFT), and the analysis of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)—are standard techniques for characterizing novel chemical entities, it appears that This compound has not been the subject of such published investigations.

Research is available for structurally related compounds, including various nitrophenyl and thiazole derivatives, which have been analyzed to predict their binding affinities to biological targets, electronic properties, and reactivity. However, this body of work does not extend to the specific methoxy- and nitro- substitution pattern of the requested compound. Consequently, the detailed elucidation of its ligand-target interactions, potential binding sites, electronic and reactivity profiles, conformational landscape, and intermolecular interactions has not been documented.

Without dedicated scholarly research on This compound , it is not possible to provide scientifically-backed data for the requested article sections.

Computational Chemistry and Molecular Modeling Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are computational methods that aim to correlate the structural or property-based features of a series of compounds with their biological activities. This approach is instrumental in predicting the activity of new compounds and in understanding the chemical features that are crucial for their function.

Identification of Key Molecular Descriptors Influencing Activity

Without specific QSAR models for 2-(3-methoxy-4-nitrophenyl)thiazol-4-amine, it is not possible to identify the key molecular descriptors that have been computationally determined to influence its activity. Molecular descriptors are numerical values that characterize the properties of a molecule, such as its electronic, steric, and hydrophobic features. In typical QSAR studies on related heterocyclic compounds, descriptors like molecular weight, logP (lipophilicity), polar surface area, and various quantum chemical parameters are often found to be significant. tandfonline.comacs.org However, the specific impact of the 3-methoxy and 4-nitro substitutions on the phenyl ring attached to the thiazole (B1198619) core of this particular compound has not been quantified through a dedicated QSAR analysis.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into the conformational stability of a compound and its dynamic interactions with a biological target, such as a protein receptor.

No specific molecular dynamics simulation studies for this compound were found in the reviewed literature. MD simulations are often performed on ligand-protein complexes to understand binding stability and the key interactions that maintain the complex. While MD simulations have been employed to study other thiazole derivatives and their interactions with various enzymes and receptors, the conformational behavior and binding dynamics of this compound remain uninvestigated in the available scientific literature. tandfonline.com

Future Research Perspectives and Potential Applications

Design and Synthesis of Advanced 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine Analogs with Enhanced Biological Profiles

The core structure of this compound offers multiple points for chemical modification to develop analogs with potentially superior biological activities. Structure-activity relationship (SAR) studies on related 2-aminothiazole (B372263) compounds have demonstrated that substitutions at various positions on the thiazole (B1198619) and phenyl rings can significantly influence their therapeutic properties. nih.govnih.gov

Future synthetic strategies could focus on:

Modification of the Phenyl Ring Substituents: The methoxy (B1213986) and nitro groups on the phenyl ring are key modulators of activity. Systematic replacement of the methoxy group with other electron-donating or -withdrawing groups, and varying the position of the nitro group, could lead to compounds with improved potency and selectivity. For instance, studies on other thiazole derivatives have shown that the nature and position of substituents on the phenyl ring are critical for their anticancer activity. nih.gov

Substitution at the 4-amino Group: The primary amine at the 4-position of the thiazole ring is a prime site for derivatization. Acylation, alkylation, or incorporation into larger heterocyclic systems could be explored. Research on other 2-aminothiazoles has shown that N-acyl derivatives can exhibit potent and selective inhibitory activity against enzymes like cyclin-dependent kinase 2 (CDK2).

Modifications at the Thiazole Ring: Introduction of substituents at the C5 position of the thiazole ring could also be investigated to explore its impact on biological activity, as this has been shown to be a viable strategy for improving the inhibitory activity of 2-aminothiazole derivatives against enzymes like inducible nitric oxide synthase (iNOS). nih.gov

A proposed library of analogs for synthesis and evaluation is presented in Table 1.

| Modification Site | Proposed Modifications | Rationale |

| Phenyl Ring | Replacement of methoxy with ethoxy, hydroxyl, or halogen groups. | To probe the effect of substituent size and electronics on activity. |

| Phenyl Ring | Shifting the nitro group to ortho or meta positions. | To investigate the impact of substituent position on target binding. |

| 4-amino Group | Acylation with various substituted benzoyl chlorides. | To enhance target engagement and improve pharmacokinetic properties. nih.gov |

| 4-amino Group | Reaction with isothiocyanates to form thiourea (B124793) derivatives. | To explore alternative binding modes and potential antimicrobial activity. mdpi.com |

| Thiazole Ring (C5) | Introduction of small alkyl or aryl groups. | To modulate selectivity and potency against specific biological targets. nih.gov |

| Table 1: Proposed Analogs of this compound for Future Synthesis |

Exploration of Novel Molecular Targets and Signaling Pathways

The 2-aminothiazole scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in a variety of biologically active compounds that interact with a wide range of molecular targets. researchgate.net Future research on this compound and its analogs should therefore include broad screening to identify novel molecular targets and elucidate their mechanisms of action.

Potential molecular targets for this class of compounds, based on studies of related molecules, include:

Kinases: Many 2-aminothiazole derivatives have been identified as potent kinase inhibitors. acs.org Screening against a panel of kinases, such as Aurora kinases, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR-2), could reveal potential anticancer applications. nih.govnih.gov

Enzymes involved in Ubiquitination: The ubiquitin-proteasome system is a critical regulator of cellular processes, and its dysregulation is implicated in various diseases. Analogs of 2-aminothiazole have been shown to inhibit enzymes like the herpesvirus-associated ubiquitin-specific protease (HAUSP/USP7), suggesting a potential avenue for cancer therapy. nih.gov

Histone Deacetylases (HDACs): HDAC inhibitors are an emerging class of anticancer agents. The structural features of this compound may allow it to interact with the active site of HDACs, a possibility that warrants investigation based on the activity of other heterocyclic compounds.

Microtubule Dynamics: Some thiazole derivatives have been found to interfere with microtubule polymerization, a validated target for anticancer drugs.

A summary of potential molecular targets and the rationale for their investigation is provided in Table 2.

| Molecular Target Class | Specific Examples | Therapeutic Area | Rationale based on Analog Studies |

| Protein Kinases | Aurora Kinase, EGFR, VEGFR-2, PI3K | Cancer | 2-aminothiazole is a core scaffold in many kinase inhibitors. nih.govnih.govacs.org |

| Deubiquitinating Enzymes | USP7 | Cancer | Thiazole derivatives have shown inhibitory activity against USP7. nih.gov |

| Histone Deacetylases | Class IIa HDACs | Cancer, Neurological Disorders | The scaffold may fit the binding pocket of HDACs. nih.gov |

| Cytoskeletal Proteins | Tubulin | Cancer | Some thiazole-containing compounds disrupt microtubule dynamics. |

| Table 2: Potential Molecular Targets for this compound Analogs |

Advanced Preclinical Efficacy Studies in Relevant Biological Models (in vivo, mechanistic insights)

Following promising in vitro results, it will be crucial to advance the most potent and selective analogs of this compound to preclinical in vivo studies. These studies will be essential to evaluate their efficacy, pharmacokinetic properties, and to gain deeper mechanistic insights.

Key preclinical studies would include:

Xenograft Models: For analogs showing significant anticancer activity, evaluation in human tumor xenograft models in immunocompromised mice will be a critical step. nih.gov This will provide data on the compound's ability to inhibit tumor growth in a living organism.

Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds is vital for their development as drugs.

Target Engagement and Pharmacodynamic Biomarkers: In vivo studies should also aim to confirm that the compound is interacting with its intended molecular target in the tumor tissue. This can be achieved by measuring downstream signaling effects or using probe-based assays.

Mechanistic Studies: Investigating the cellular and molecular mechanisms of action in vivo will provide a more complete picture of how the compound exerts its therapeutic effect. This could involve analyzing apoptosis induction, cell cycle arrest, and anti-angiogenic effects in the tumor microenvironment. koreascience.kr

Potential Applications in Chemical Biology, Probe Development, and Material Sciences

Beyond direct therapeutic applications, this compound and its derivatives hold potential in other scientific domains.

Chemical Biology and Probe Development: Analogs with high affinity and selectivity for a particular biological target can be developed into chemical probes. By attaching a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) molecule), these probes can be used to study the localization, expression, and function of their target protein in cells and tissues.

Material Sciences: The thiazole ring is a component of some organic materials with interesting electronic and photophysical properties. Thiazole-containing compounds have been explored for use in organic light-emitting diodes (OLEDs) and as semiconductors. researchgate.net The specific electronic properties conferred by the methoxy and nitro substituents on the phenyl ring of this compound could be harnessed for the development of novel functional materials. The coordination properties of the thiazole nitrogen and the exocyclic amine could also be exploited in the synthesis of metal-organic frameworks (MOFs) with potential applications in sensing or catalysis. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves cyclocondensation of substituted nitroaniline precursors with thiazole-forming agents (e.g., thiourea derivatives) under acidic or basic conditions. For example, refluxing 3-methoxy-4-nitroaniline with α-bromoketones in ethanol with catalytic acetic acid can yield the thiazole core . Reaction optimization should focus on solvent polarity (e.g., DMF for high-temperature stability) and stoichiometry to minimize side products like uncyclized intermediates .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : H and C NMR can identify the methoxy (–OCH), nitro (–NO), and thiazole proton environments. The aromatic region (δ 7.0–8.5 ppm) distinguishes substituent positions .

- X-ray diffraction : Single-crystal X-ray analysis resolves ambiguities in regiochemistry (e.g., nitro group orientation). SHELX software (via OLEX2) is standard for structure refinement, with R-factors < 5% indicating high reliability .

Q. How can researchers validate the purity of synthesized this compound?

- Methodological Answer : Combine chromatographic (HPLC with C18 columns, >95% purity) and thermal analysis (DSC/TGA to detect decomposition below melting points). Mass spectrometry (ESI-MS) confirms molecular ion peaks ([M+H] at m/z 265.03) .

Advanced Research Questions

Q. What computational strategies are optimal for modeling the electronic properties and reactivity of this compound?

- Methodological Answer : Hybrid DFT functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) provide accurate HOMO-LUMO gaps and electrostatic potential maps. Include exact exchange corrections (Becke’s 1993 method) to improve thermochemical accuracy for nitro group charge distribution . Solvent effects (PCM model) refine predictions of nucleophilic attack sites .

Q. How can conflicting bioactivity data across studies be resolved?

- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition assays often arise from:

- Experimental design : Standardize MIC protocols (CLSI guidelines) and cell lines (e.g., HEK293 vs. HeLa).

- Compound stability : Assess degradation under assay conditions (e.g., pH-dependent nitro group reduction).

- Statistical rigor : Use multivariate ANOVA to isolate structural variables (e.g., methoxy vs. ethoxy analogs) .

Q. What strategies enhance the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Salt formation : Hydrochloride salts improve aqueous solubility via protonation of the thiazole amine.

- Prodrug design : Esterify the methoxy group to increase lipophilicity for blood-brain barrier penetration .

- Nanoformulation : Encapsulate in PLGA nanoparticles (70–100 nm) to sustain release in pharmacokinetic studies .

Q. How does the nitro group’s electronic effect influence regioselectivity in further functionalization?

- Methodological Answer : The nitro group’s strong electron-withdrawing nature directs electrophilic substitution to the para-thiazole position. Computational NBO analysis (via Gaussian) quantifies charge density differences, guiding catalyst selection (e.g., Pd/C for selective C–H activation) . Experimental validation via N NMR tracks electronic perturbations during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.